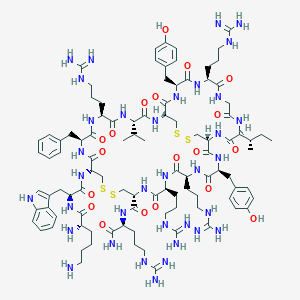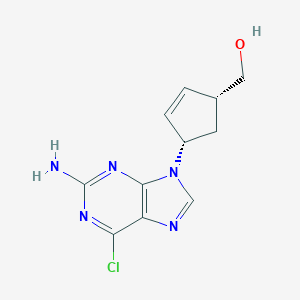
Benzyltrimethylammonium tetrachloroiodate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyltrimethylammonium tetrachloroiodate is a quaternary ammonium salt with the chemical formula C₁₀H₁₆Cl₄IN. It is known for its role as a selective chlorinating agent and is used in various organic synthesis processes. This compound is particularly valued for its stability and crystalline nature, making it a reliable reagent in chemical reactions .
Mechanism of Action
Target of Action
Benzyltrimethylammonium tetrachloroiodate is a quaternary ammonium salt that belongs to the class of alkylammonium salts . It primarily targets organic compounds, particularly alkenes and alcohols . The compound acts as a reagent in organic synthesis, playing a crucial role in the oxidation of these targets .
Mode of Action
The compound interacts with its targets (alkenes and alcohols) through a process known as oxidation . Oxidation involves the loss of electrons from a molecule, which can result in changes to the molecule’s structure and properties. In the case of this compound, it serves as a stable and selective chlorinating agent , facilitating the oxidation process and leading to the formation of new compounds .
Biochemical Pathways
It is known that the compound plays a significant role in the oxidation of alkenes and alcohols . This process can lead to various downstream effects, including the formation of new compounds and changes in the properties of the target molecules .
Result of Action
The primary result of this compound’s action is the oxidation of alkenes and alcohols . This leads to the formation of new compounds and changes in the properties of the target molecules . The compound’s unique chemical properties make it an important ingredient in a variety of industrial processes, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyltrimethylammonium tetrachloroiodate can be synthesized through a reaction involving benzyltrimethylammonium chloride and iodine monochloride. The reaction typically occurs in an organic solvent under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where benzyltrimethylammonium chloride is reacted with iodine monochloride. The reaction is carefully monitored to maintain the purity and yield of the product. The final compound is then crystallized and purified for use in various applications .
Chemical Reactions Analysis
Types of Reactions: Benzyltrimethylammonium tetrachloroiodate primarily undergoes chlorination reactionsThis compound can also participate in oxidation reactions, where it helps in the oxidation of alkenes and alcohols .
Common Reagents and Conditions:
Major Products Formed: The major products formed from reactions involving this compound include chlorinated organic compounds and oxidized derivatives of alkenes and alcohols .
Scientific Research Applications
Benzyltrimethylammonium tetrachloroiodate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzyltriethylammonium chloride: Another quaternary ammonium salt used in organic synthesis but with different reactivity and applications.
Benzyldimethyldodecylammonium chloride: Used as a surfactant and disinfectant, differing in its primary applications compared to benzyltrimethylammonium tetrachloroiodate.
Uniqueness: this compound stands out due to its high selectivity and stability as a chlorinating agent. Its ability to generate reactive chlorinating species efficiently makes it particularly useful in complex organic synthesis processes .
Properties
InChI |
InChI=1S/C10H16N.Cl4I/c1-11(2,3)9-10-7-5-4-6-8-10;1-5(2,3)4/h4-8H,9H2,1-3H3;/q+1;-1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXYFQYYVRYALP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1.Cl[I-](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl4IN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456000 |
Source


|
| Record name | SCHEMBL60416 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121309-88-4 |
Source


|
| Record name | SCHEMBL60416 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyltrimethylammonium Tetrachloroiodate [Chlorinating Reagent] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














